Cas no 683774-32-5 (6-((Trimethylsilyl)ethynyl)quinoline)

6-((Trimethylsilyl)ethynyl)quinoline is a functionalized quinoline derivative featuring a trimethylsilyl-protected ethynyl group at the 6-position. This compound is valuable in synthetic organic chemistry, particularly in cross-coupling reactions such as Sonogashira coupling, where the silyl group serves as a protective moiety for the alkyne functionality. Its structural design allows for selective deprotection and further functionalization, making it a versatile intermediate in the synthesis of complex heterocyclic systems. The trimethylsilyl group enhances stability and handling, while the quinoline core offers potential applications in pharmaceuticals, materials science, and coordination chemistry. This compound is particularly useful for researchers developing advanced organic frameworks or metal-catalyzed transformations.
6-((Trimethylsilyl)ethynyl)quinoline structure
683774-32-5 structure
商品名:6-((Trimethylsilyl)ethynyl)quinoline
CAS番号:683774-32-5
MF:C14H15NSi
メガワット:225.3611
CID:1038414
PubChem ID:70700981

6-((Trimethylsilyl)ethynyl)quinoline 化学的及び物理的性質

名前と識別子

    • 6-((Trimethylsilyl)ethynyl)quinoline
    • 6-((Trimethylsilyl)ethynyl)quinolin
    • A867057
    • DTXSID20743760
    • 683774-32-5
    • AKOS016001703
    • 6-tri-methylsilylethynylquinoline
    • trimethyl(2-quinolin-6-ylethynyl)silane
    • 6-[(Trimethylsilyl)ethynyl]quinoline
    • MDL: MFCD23135782
    • インチ: InChI=1S/C14H15NSi/c1-16(2,3)10-8-12-6-7-14-13(11-12)5-4-9-15-14/h4-7,9,11H,1-3H3
    • InChIKey: HPUIGADZNDDKMJ-UHFFFAOYSA-N
    • ほほえんだ: C[Si](C)(C)C#CC1=CC2=C(C=C1)N=CC=C2

計算された属性

  • せいみつぶんしりょう: 225.097376017g/mol
  • どういたいしつりょう: 225.097376017g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 304
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.9Ų

6-((Trimethylsilyl)ethynyl)quinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T070765-50mg
6-((Trimethylsilyl)ethynyl)quinoline
683774-32-5
50mg
$ 305.00 2022-06-03
Chemenu
CM123617-10g
6-((trimethylsilyl)ethynyl)quinoline
683774-32-5 95%
10g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645214-1g
6-((Trimethylsilyl)ethynyl)quinoline
683774-32-5 98%
1g
¥7927.00 2024-05-03
Chemenu
CM123617-1g
6-((trimethylsilyl)ethynyl)quinoline
683774-32-5 95%
1g
$*** 2023-05-29
Chemenu
CM123617-5g
6-((trimethylsilyl)ethynyl)quinoline
683774-32-5 95%
5g
$*** 2023-05-29
Chemenu
CM123617-25g
6-((trimethylsilyl)ethynyl)quinoline
683774-32-5 95%
25g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645214-5g
6-((Trimethylsilyl)ethynyl)quinoline
683774-32-5 98%
5g
¥15460.00 2024-05-03
Alichem
A189005220-5g
6-((Trimethylsilyl)ethynyl)quinoline
683774-32-5 95%
5g
$1181.88 2023-09-01
Alichem
A189005220-10g
6-((Trimethylsilyl)ethynyl)quinoline
683774-32-5 95%
10g
$1784.88 2023-09-01
TRC
T070765-100mg
6-((Trimethylsilyl)ethynyl)quinoline
683774-32-5
100mg
$ 505.00 2022-06-03

6-((Trimethylsilyl)ethynyl)quinoline 関連文献

6-((Trimethylsilyl)ethynyl)quinolineに関する追加情報

Recent Advances in the Application of 6-((Trimethylsilyl)ethynyl)quinoline (CAS: 683774-32-5) in Chemical Biology and Pharmaceutical Research

6-((Trimethylsilyl)ethynyl)quinoline (CAS: 683774-32-5) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural properties and reactivity. Recent studies have highlighted its potential in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and fluorescent probes. This research brief aims to summarize the latest findings and applications of this compound, providing insights into its mechanistic roles and therapeutic potential.

One of the key areas of interest is the use of 6-((Trimethylsilyl)ethynyl)quinoline in the synthesis of quinoline-based kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The trimethylsilyl-ethynyl moiety was found to enhance the binding affinity of these inhibitors to the ATP-binding pocket of CDKs, leading to improved selectivity and reduced off-target effects.

In addition to its role in kinase inhibition, 6-((Trimethylsilyl)ethynyl)quinoline has been utilized as a precursor for the development of fluorescent probes. A recent study in ACS Chemical Biology reported the synthesis of a quinoline-based probe that selectively binds to amyloid-beta aggregates, a hallmark of Alzheimer's disease. The probe's fluorescence properties were significantly enhanced by the ethynyl group, enabling real-time imaging of amyloid-beta plaques in vitro and in vivo.

Another notable application of this compound is in the field of click chemistry. Researchers have exploited the reactivity of the ethynyl group to facilitate copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the rapid assembly of complex molecular architectures. A 2022 publication in Angewandte Chemie highlighted the use of 6-((Trimethylsilyl)ethynyl)quinoline in the synthesis of triazole-linked quinoline derivatives, which exhibited promising antimicrobial activity against drug-resistant bacterial strains.

The pharmacokinetic and toxicological profiles of 6-((Trimethylsilyl)ethynyl)quinoline derivatives have also been investigated. A preclinical study published in European Journal of Pharmaceutical Sciences in 2023 revealed that these compounds exhibit favorable metabolic stability and low cytotoxicity, making them suitable candidates for further drug development. However, challenges such as poor aqueous solubility and potential off-target effects remain to be addressed in future studies.

In conclusion, 6-((Trimethylsilyl)ethynyl)quinoline (CAS: 683774-32-5) represents a promising scaffold for the development of novel therapeutic agents and research tools. Its unique chemical properties enable diverse applications in chemical biology and pharmaceutical research, from kinase inhibition to fluorescent imaging. Ongoing studies are expected to further elucidate its potential and address current limitations, paving the way for its broader utilization in drug discovery and biomedical research.

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Amadis Chemical Company Limited
(CAS:683774-32-5)6-((Trimethylsilyl)ethynyl)quinoline
A867057
清らかである:99%
はかる:1g
価格 ($):328.0